molecular formula C21H16N4O2S2 B3011092 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207028-81-6

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B3011092
CAS RN: 1207028-81-6
M. Wt: 420.51
InChI Key: TYUHQTPXASOUNC-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that likely falls into the category of donor-acceptor systems based on the benzo[c][1,2,5]thiadiazole motif . These types of compounds have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of similar compounds involves an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents . Cross-coupling reactions of this dibromide have been studied, and the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .


Molecular Structure Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these types of compounds often involve cross-coupling reactions . For example, the Stille reaction has been used to obtain high yields of π-spacer–acceptor–π-spacer type compounds .

Scientific Research Applications

a. Anticancer Properties: Molecules containing the thiophene ring system often exhibit promising anticancer activity. Researchers have explored the potential of thiophene-based compounds as novel chemotherapeutic agents . Further investigations into the specific mechanisms of action and their efficacy against different cancer types are warranted.

b. Anti-Inflammatory and Antimicrobial Effects: Thiophene derivatives have demonstrated anti-inflammatory and antimicrobial properties. For instance, suprofen, which features a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug. Additionally, articaine, a 2,3,4-trisubstituted thiophene, serves as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Organic Electronics and Semiconductors

Thiophene-based compounds play a crucial role in organic electronics and semiconductor materials:

a. Organic Field-Effect Transistors (OFETs): The incorporation of thiophene-mediated molecules contributes to the development of organic semiconductors. OFETs, which rely on organic materials for electronic applications, benefit from the unique properties of thiophene-containing compounds .

b. Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives find application in the fabrication of OLEDs. Their ability to emit light efficiently makes them valuable components in display technologies and lighting systems .

Industrial Chemistry and Material Science

Thiophene derivatives serve various purposes in industrial applications:

a. Corrosion Inhibitors: Thiophene derivatives are used as corrosion inhibitors in industrial chemistry and material science. Their protective properties help prevent metal degradation caused by corrosion .

Future Prospects

As research continues, scientists may uncover additional applications for this intriguing compound. Investigating its interactions with biological targets, optimizing its synthesis, and exploring its pharmacological effects will contribute to its broader utilization.

Future Directions

The future directions for research on these types of compounds could involve a thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor, which can lead to promising photovoltaic materials .

properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S2/c26-20(14-4-6-17-18(11-14)24-29-23-17)22-16-5-3-13-7-8-25(12-15(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUHQTPXASOUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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